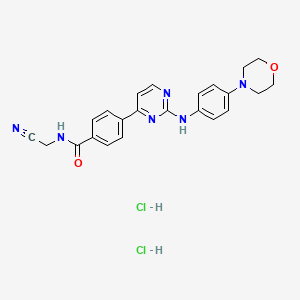

Momelotinib dihydrochloride

Vue d'ensemble

Description

Le dihydrochlorure de momélotinib est un médicament anticancéreux principalement utilisé pour le traitement de la myélofibrose, un type de cancer de la moelle osseuse. Il appartient à la classe des inhibiteurs de la Janus kinase et est connu pour sa capacité à inhiber la Janus kinase 1 et la Janus kinase 2, qui sont essentielles pour l'hématopoïèse et la fonction immunitaire .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse du dihydrochlorure de momélotinib implique plusieurs étapes, à partir de matières premières facilement disponibles. Une méthode rapportée implique la réaction de la 2,4-dichloropyrimidine avec l'acide [4-(éthoxycarbonyl)phényl]boronique par le biais d'une réaction de couplage de Suzuki pour former un intermédiaire. Cet intermédiaire subit ensuite une substitution nucléophile pour produire le momélotinib .

Méthodes de production industrielle

La production industrielle du dihydrochlorure de momélotinib suit généralement des voies de synthèse similaires, mais à plus grande échelle. Le processus est optimisé pour un rendement et une pureté élevés, impliquant souvent l'utilisation de techniques de purification avancées pour garantir que le produit final répond aux normes pharmaceutiques .

Analyse Des Réactions Chimiques

Types de réactions

Le dihydrochlorure de momélotinib subit diverses réactions chimiques, notamment :

Oxydation : Il peut être oxydé dans des conditions spécifiques pour former différents métabolites.

Réduction : Les réactions de réduction peuvent modifier ses groupes fonctionnels.

Substitution : Les réactions de substitution nucléophile sont courantes dans sa synthèse.

Réactifs et conditions courants

Les réactifs courants utilisés dans ces réactions comprennent :

Agents oxydants : Pour les réactions d'oxydation.

Agents réducteurs : Pour les réactions de réduction.

Catalyseurs : tels que les catalyseurs au palladium pour les réactions de couplage.

Principaux produits formés

Les principaux produits formés à partir de ces réactions comprennent divers intermédiaires et métabolites qui sont essentiels à son activité pharmacologique .

Applications de la recherche scientifique

Le dihydrochlorure de momélotinib a une large gamme d'applications de recherche scientifique :

Chimie : Utilisé comme composé modèle pour étudier les inhibiteurs de la Janus kinase.

Biologie : Aide à comprendre le rôle des voies de la Janus kinase dans les processus cellulaires.

Médecine : Principalement utilisé pour traiter la myélofibrose et d'autres affections connexes.

Industrie : Ses méthodes de synthèse et de production sont étudiées pour améliorer les procédés pharmaceutiques industriels.

Mécanisme d'action

Le dihydrochlorure de momélotinib exerce ses effets en inhibant la Janus kinase 1 et la Janus kinase 2. Il s'agit d'un inhibiteur compétitif de l'adénosine triphosphate, bloquant les voies de signalisation qui sont essentielles à la prolifération des cellules sanguines anormales. Cette inhibition réduit l'activité des cytokines et des facteurs de croissance impliqués dans l'hématopoïèse et la fonction immunitaire .

Applications De Recherche Scientifique

Momelotinib dihydrochloride has a wide range of scientific research applications:

Chemistry: Used as a model compound for studying Janus kinase inhibitors.

Biology: Helps in understanding the role of Janus kinase pathways in cellular processes.

Medicine: Primarily used for treating myelofibrosis and other related conditions.

Industry: Its synthesis and production methods are studied for improving industrial pharmaceutical processes.

Mécanisme D'action

Momelotinib dihydrochloride exerts its effects by inhibiting Janus kinase 1 and Janus kinase 2. It is an adenosine triphosphate-competitive inhibitor, blocking the signaling pathways that are crucial for the proliferation of abnormal blood cells. This inhibition reduces the activity of cytokines and growth factors involved in hematopoiesis and immune function .

Comparaison Avec Des Composés Similaires

Composés similaires

Ruxolitinib : Un autre inhibiteur de la Janus kinase utilisé pour traiter la myélofibrose.

Fedratinib : Également un inhibiteur de la Janus kinase avec des applications similaires

Unicité

Le dihydrochlorure de momélotinib est unique en raison de sa capacité à inhiber le récepteur de type 1 de l'activin A, qui joue un rôle dans l'homéostasie du fer. Ce mécanisme supplémentaire aide à gérer l'anémie, un symptôme courant chez les patients atteints de myélofibrose, ce qui en fait une option de traitement précieuse .

Propriétés

IUPAC Name |

N-(cyanomethyl)-4-[2-(4-morpholin-4-ylanilino)pyrimidin-4-yl]benzamide;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N6O2.2ClH/c24-10-12-25-22(30)18-3-1-17(2-4-18)21-9-11-26-23(28-21)27-19-5-7-20(8-6-19)29-13-15-31-16-14-29;;/h1-9,11H,12-16H2,(H,25,30)(H,26,27,28);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPNATXQRPWRHKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=CC=C(C=C2)NC3=NC=CC(=N3)C4=CC=C(C=C4)C(=O)NCC#N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24Cl2N6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00160456 | |

| Record name | Momelotinib dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00160456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

487.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1380317-28-1 | |

| Record name | Momelotinib dihydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1380317281 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Momelotinib dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00160456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(cyanomethyl)-4-[2-(4-morpholin-4-ylanilino)pyrimidin-4-yl]benzamide dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MOMELOTINIB DIHYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RBH995N496 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(N-[2-(benzimidazol-1-yl)acetyl]-3-fluoroanilino)-N-cyclopentyl-2-(2-methylphenyl)acetamide](/img/structure/B609139.png)

![2-ethyl-N-[4-(4-morpholin-4-ylsulfonylphenyl)-1,3-thiazol-2-yl]butanamide](/img/structure/B609152.png)